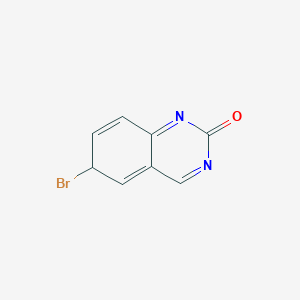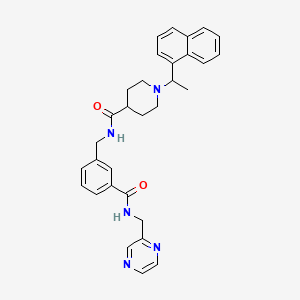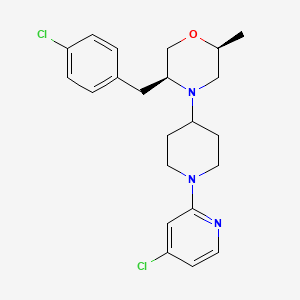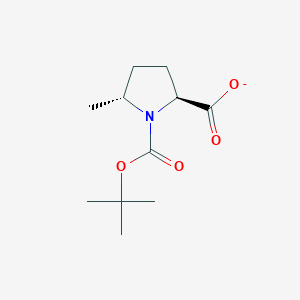
1,2-Pyrrolidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester, (2S,5R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring substituted with a methyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its stereochemistry is defined by the (2S,5R) configuration, which is crucial for its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available L-proline.
Protection: The amino group of L-proline is protected using a Boc group, forming N-Boc-L-proline.
Cyclization: The protected proline undergoes cyclization to form the pyrrolidine ring.
Methylation: The methyl group is introduced at the 5-position of the pyrrolidine ring through selective alkylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group ensures stability and selectivity during chemical reactions. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and activity. The compound can modulate enzymatic activity or receptor interactions, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: This compound shares a similar stereochemistry and functional groups but differs in the ring structure.
N-Boc-L-proline: A precursor in the synthesis of (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid, it lacks the methyl group at the 5-position.
(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: Another chiral compound with a pyrrolidine ring, used as a ligand in catalytic reactions.
Uniqueness
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its versatility in synthetic applications and potential in pharmaceutical research make it a valuable compound in various fields.
属性
分子式 |
C11H18NO4- |
|---|---|
分子量 |
228.26 g/mol |
IUPAC 名称 |
(2S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/p-1/t7-,8+/m1/s1 |
InChI 键 |
BSAYEGDCKUEPNE-SFYZADRCSA-M |
手性 SMILES |
C[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)[O-] |
规范 SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



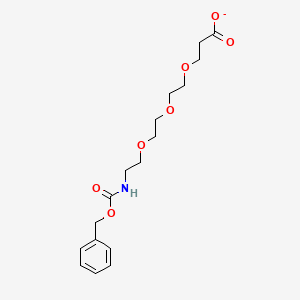
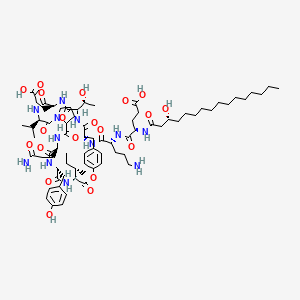
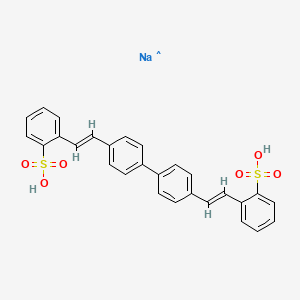
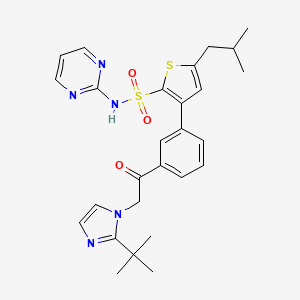

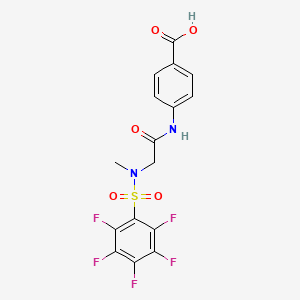

![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)
